Aluminum sec-butoxide

Catalog No.
S595882
CAS No.
2269-22-9
M.F
C4H10AlO
M. Wt
101.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminum sec-butoxide

CAS Number

2269-22-9

Product Name

Aluminum sec-butoxide

IUPAC Name

aluminum;butan-2-olate

Molecular Formula

C4H10AlO

Molecular Weight

101.10 g/mol

InChI

InChI=1S/C4H10O.Al/c1-3-4(2)5;/h4-5H,3H2,1-2H3;

InChI Key

UTMJYTVLBRHOTO-UHFFFAOYSA-N

SMILES

CCC(C)[O-].CCC(C)[O-].CCC(C)[O-].[Al+3]

Synonyms

2-butanol, 2-butanol, (+)-isomer, 2-butanol, (+-)-isomer, 2-butanol, (-)-isomer, 2-butanol, aluminum salt, 2-butanol, lithium salt, (+-)-isomer, 2-butanol, lithium salt, (R)-isomer, 2-butanol, lithium salt, (S)-isomer, sec-butyl alcohol

Canonical SMILES

CCC(C)O.[Al]

The exact mass of the compound 2-Butanol, aluminum salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Stabilizing. However, this does not mean our product can be used or applied in the same or a similar way.

Aluminum sec-butoxide (CAS 2269-22-9) is a highly reactive, moisture-sensitive metal alkoxide that exists as a low-viscosity liquid at room temperature . In industrial and laboratory procurement, it is primarily sourced as a premium precursor for sol-gel synthesis, chemical vapor deposition (CVD), atomic layer deposition (ALD), and specialized catalyst manufacturing [1]. Unlike many solid-state aluminum alkoxides, its liquid form and specific steric bulk provide distinct kinetic advantages, offering precise control over hydrolysis rates, predictable vaporization profiles, and targeted aluminum coordination in advanced material synthesis.

Substituting aluminum sec-butoxide with closely related analogs, such as aluminum isopropoxide or aluminum ethoxide, fundamentally alters processability and final material properties [1]. In gas-phase depositions (CVD/ALD), aluminum isopropoxide is a solid that exists as a mixture of interconverting oligomers, leading to unpredictable vapor pressures and erratic dosing, whereas aluminum sec-butoxide offers stable, liquid-phase direct injection [1]. In liquid-phase sol-gel workflows, substituting the sec-butyl group with a smaller ethyl or isopropyl group changes the hydrolysis kinetics, which directly dictates the ratio of tetrahedral to octahedral aluminum in the resulting lattice, ultimately compromising the porosity and catalytic activity of the synthesized support [2].

Vapor Pressure Predictability for CVD and ALD Workflows

In gas-phase deposition systems, precursor stability dictates film reproducibility. Aluminum sec-butoxide is a room-temperature liquid that provides a stable and predictable vaporization profile suitable for direct liquid injection[1]. In contrast, the standard comparator, aluminum isopropoxide, is a solid that polymerizes into various oligomeric forms (dimers, trimers, tetramers) with slow interconversion rates, resulting in highly unpredictable vapor pressures that prevent consistent dosing [1].

Evidence DimensionPrecursor state and vaporization consistency
Target Compound DataLiquid state at RT; supports continuous direct liquid injection with reproducible deposition rates (e.g., >0.2 µm/min in mixed systems).
Comparator Or BaselineAluminum isopropoxide (Solid, MP ~118 °C); unpredictable vapor pressure due to oligomer interconversion.
Quantified DifferenceEliminates vapor pressure fluctuations and enables direct liquid injection, bypassing the erratic dosing of solid isopropoxide.
ConditionsPrecursor feed systems for Chemical Vapor Deposition (CVD) of amorphous Al2O3.

Buyers designing ALD/CVD processes must prioritize aluminum sec-butoxide to ensure reproducible precursor dosing and avoid the line-clogging and erratic deposition rates associated with solid isopropoxide.

Steric Control Over Aluminum Coordination in Sol-Gel Synthesis

The choice of alkoxide ligand directly controls the structural coordination of aluminum during sol-gel synthesis. NMR characterization of silicoaluminates demonstrates that the larger sec-butyl group in aluminum sec-butoxide slows hydrolysis and condensation, promoting a higher formation of octahedral (Al(VI)) and pentacoordinated (Al(V)) aluminum species [1]. Conversely, smaller precursors like aluminum ethoxide rapidly hydrolyze, predominantly yielding tetrahedral (Al(IV)) structures and different pore size distributions [1].

Evidence DimensionAluminum coordination state (Al(VI) vs Al(IV))
Target Compound DataHigh relative concentration of Al(VI) and Al(V) due to sterically hindered, controlled hydrolysis.
Comparator Or BaselineAluminum ethoxide; yields predominantly Al(IV) structures due to rapid hydrolysis.
Quantified DifferenceShift from Al(IV)-dominant to Al(VI)/Al(V)-dominant lattice structures based on alkoxide steric bulk.
ConditionsSol-gel synthesis of silicoaluminate catalysts analyzed via 27Al NMR spectroscopy.

Procurement for catalyst manufacturing must specify aluminum sec-butoxide when high octahedral aluminum content is required to optimize the active sites of mesoporous supports.

Precursor Suitability for Ring-Opening Polymerization Catalysts

Aluminum sec-butoxide serves as an effective precursor for synthesizing specialized Lewis acid catalysts, such as tetrafluorophthalate-aluminum complexes, used in the ring-opening polymerization (ROP) of sterically hindered epoxides [1]. While generic anionic initiators (e.g., OH- nucleophiles) fail to polymerize monomers like isopropylglycidyl ether (IPGE) at room temperature, catalysts derived from aluminum sec-butoxide successfully initiate the reaction, yielding well-characterized poly-IPGE [1].

Evidence DimensionPolymerization initiation efficacy
Target Compound DataAluminum sec-butoxide-derived complexes successfully initiate ROP of IPGE.
Comparator Or BaselineGeneric OH- nucleophiles; fail to initiate IPGE ring-opening at room temperature.
Quantified DifferenceEnables polymerization of low-reactivity hindered epoxides where standard basic catalysts achieve near-zero conversion at room temperature.
ConditionsRing-opening polymerization of isopropylglycidyl ether (IPGE) at controlled temperatures.

Polymer chemists should select this compound as a building block for custom organometallic initiators when standard base-catalyzed ring-opening methods fail.

Direct Liquid Injection CVD and ALD of Alumina Films

Due to its liquid state and predictable vapor pressure, aluminum sec-butoxide is the preferred precursor for direct liquid injection systems in chemical vapor deposition (CVD) and atomic layer deposition (ALD). It eliminates the erratic dosing issues caused by the oligomerization of solid aluminum isopropoxide, ensuring highly reproducible, smooth, and transparent amorphous Al2O3 coatings for microelectronics and optics [1].

Synthesis of Mesoporous Silicoaluminate Catalyst Supports

In sol-gel workflows, the steric bulk of the sec-butoxide ligand provides critical kinetic control over hydrolysis. This makes it the optimal choice for synthesizing silicoaluminate and γ-Al2O3 catalyst supports where a high proportion of octahedral (Al(VI)) and pentacoordinated (Al(V)) aluminum sites is required for specific catalytic activity, a structural profile unattainable with smaller alkoxides like aluminum ethoxide [2].

Custom Lewis Acid Catalysts for Polymer Synthesis

Aluminum sec-butoxide is utilized as a foundational building block to synthesize complex organoaluminum initiators, such as tetrafluorophthalate-aluminum. These custom catalysts are essential for driving the ring-opening polymerization of sterically hindered or low-reactivity epoxides that resist polymerization by conventional basic nucleophiles[3].

Physical Description

Light yellow liquid; [Aldrich MSDS] Odor like alcohol; Hydrolyzed by water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

101.0547033 g/mol

Monoisotopic Mass

101.0547033 g/mol

Heavy Atom Count

6

Related CAS

78-92-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 233 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (23.61%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (75.97%): Harmful in contact with skin [Warning Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

2269-22-9

Use Classification

Cosmetics -> Stabilizing

General Manufacturing Information

2-Butanol, aluminum salt (3:1): ACTIVE

Dates

Last modified: 08-15-2023

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